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Compound of Interest

Compound Name: CYCLO(-SER-SER)

CAS No.: 15996-17-5

Cat. No.: B107297

Get Quote

Executive Summary
Cyclo(Ser-Ser) (c(Ser-Ser)), also known as 3,6-bis(hydroxymethyl)-2,5-piperazinedione,

represents a unique class of cyclic dipeptides (2,5-diketopiperazines or DKPs). Unlike linear

peptides, c(Ser-Ser) possesses a rigid six-membered ring that confers exceptional metabolic

stability against proteolysis. While often overshadowed by its structural analog—the antibiotic

Cycloserine (4-amino-3-isoxazolidinone)—c(Ser-Ser) is distinct in its supramolecular chemistry

and potential as a hydrophilic drug scaffold.

This guide provides a technical deep-dive into the bioactivity, synthesis, and supramolecular

utility of c(Ser-Ser), designed for researchers in medicinal chemistry and drug discovery.

Part 1: Chemical Profile & Structural Distinction
The DKP Scaffold vs. Cycloserine
A critical source of confusion in literature is the nomenclature similarity between Cyclo(Ser-Ser)

and the tuberculosis drug Cycloserine. As a Senior Application Scientist, it is vital to delineate

these immediately to ensure experimental integrity.
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Feature Cyclo(Ser-Ser) (DKP) Cycloserine (Antibiotic)

CAS Number 23409-30-5 68-41-7

Structure
6-membered diketopiperazine

ring

5-membered isoxazolidinone

ring

Formula C₆H₁₀N₂O₄ C₃H₆N₂O₂

Primary Mechanism
Supramolecular assembly, QS

modulation

Cell wall synthesis inhibition

(D-Ala ligase)

Stability High (Protease resistant) Moderate (pH sensitive)

Physicochemical Properties
The c(Ser-Ser) molecule is characterized by two hydroxymethyl side chains oriented relative to

the planar DKP ring.

Solubility: High water solubility due to dual hydroxyl (-OH) groups and amide backbone

hydrogen bonding capacity.

Thermochromism: c(Ser-Ser) exhibits temperature-dependent fluorescence intensity

changes, a property linked to its supramolecular packing in solution.

Self-Assembly: The planar amide bonds facilitate intermolecular hydrogen bonding, allowing

c(Ser-Ser) to stack into nanotubes or lamellar structures under specific solvent conditions.

Part 2: Synthesis & Production Protocols
Causality in Synthetic Design
Direct condensation of serine is inefficient due to the need for side-chain protection. The

preferred route involves the cyclization of a linear dipeptide ester. We utilize a microwave-

assisted solution-phase cyclization for higher yields and reduced racemization compared to

thermal reflux.

Protocol: Microwave-Assisted Cyclization of H-
Ser(OtBu)-Ser-OMe
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Objective: Synthesize c(Ser-Ser) from protected linear precursors.

Reagents:

H-Ser(OtBu)-Ser-OMe (Linear precursor)

Solvent: Water/Methanol (4:1 v/v) or sec-Butanol (for higher temp)

Catalyst: Acetic acid (mild acid catalysis) or Triethylamine (base catalysis - use with caution

due to epimerization risk)

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 mmol of H-Ser(OtBu)-Ser-OMe in 5 mL of solvent in a microwave-

safe vial.

Cyclization: Irradiate at 120°C for 15 minutes (Power: 150W). Note: Microwave heating

promotes the favored cis-conformation required for ring closure.

Deprotection: Treat the intermediate c(Ser(OtBu)-Ser) with Trifluoroacetic acid (TFA)/DCM

(1:1) for 1 hour at room temperature to remove the tert-butyl ether protection.

Purification: Precipitate in cold diethyl ether. Recrystallize from water/ethanol to obtain pure

c(Ser-Ser).

Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the characteristic alpha-proton

signals at ~3.8-4.2 ppm and the amide protons.

Visualization of Synthesis Pathway
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Caption: Step-wise chemical synthesis of Cyclo(Ser-Ser) via microwave-assisted cyclization.
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Part 3: Bioactivity Landscape & Mechanisms
Antimicrobial & Antifungal Potential
While c(Ser-Ser) is not a high-potency antibiotic like vancomycin, it functions as a metabolic

modulator.

Mechanism: DKPs are known to mimic N-acyl homoserine lactones (AHLs), the signal

molecules for Gram-negative bacterial Quorum Sensing (QS).

Hypothesis: c(Ser-Ser) may interfere with biofilm formation by competitively binding to LuxR-

type receptors, though its potency is generally lower than proline-based DKPs (e.g., c(Pro-

Tyr)).

Data: In comparative assays, simple DKPs like c(Ser-Ser) often show MICs > 500 µg/mL

against S. aureus, suggesting it is better suited as a potentiator or scaffold rather than a

standalone drug.

Supramolecular Bio-Assembly
The most scientifically significant property of c(Ser-Ser) is its ability to self-assemble.

Nanotube Formation: Under controlled pH, c(Ser-Ser) units stack via intermolecular

hydrogen bonds (Amide-Amide interactions).

Drug Delivery: These nanotubes can encapsulate small hydrophobic drugs, improving their

solubility and bioavailability. The hydroxyl groups on the exterior provide a "stealth" hydration

shell, reducing immunogenicity.

Mechanism of Action: Hydrogen Bond Stacking
The bioactivity of c(Ser-Ser) is often derived from its assembly state rather than the monomer.
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Caption: Self-assembly mechanism of c(Ser-Ser) into bioactive supramolecular structures.

Part 4: Future Outlook & Drug Development
For drug development professionals, c(Ser-Ser) is a "Privileged Structure." It should not be

screened solely as a final drug but utilized as a chiral template.

Functionalization: The two free primary hydroxyl groups allow for the conjugation of

pharmacophores (e.g., attaching antimicrobial peptides or cytotoxic agents), converting the

DKP into a stable carrier.
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Blood-Brain Barrier (BBB) Permeability: DKPs generally exhibit good BBB permeability.

c(Ser-Ser) can be derivatized to shuttle drugs into the CNS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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